(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone
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Overview
Description
(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone is a complex organic compound that features a thiazole ring, a furan ring, and a morpholine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a broad spectrum of targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, thereby exerting an antimicrobial effect .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a 3,4-dimethoxyphenyl derivative, the thiazole ring can be formed through a cyclization reaction with appropriate sulfur and nitrogen sources.
Thioether Formation: The thiazole derivative can then be reacted with a furan-2-ylmethyl halide to form the thioether linkage.
Morpholine Addition: Finally, the morpholine moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.
Reduction: Reduction reactions could target the thiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially at the morpholine or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Could be used as a probe to study biological processes.
Medicine
Therapeutics: Possible use in the treatment of diseases, depending on its biological activity.
Diagnostics: May be used in diagnostic assays or imaging.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Furan Derivatives: Compounds containing furan rings.
Morpholine Derivatives: Compounds with morpholine moieties.
Uniqueness
The uniqueness of (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
[5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-25-17-5-3-14(11-19(17)26-2)16-13-30-21(22-16)29-12-15-4-6-18(28-15)20(24)23-7-9-27-10-8-23/h3-6,11,13H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJWRGREYBVJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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